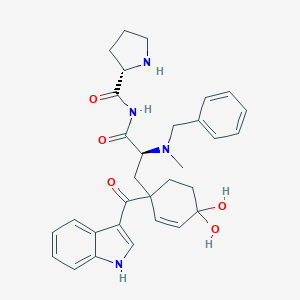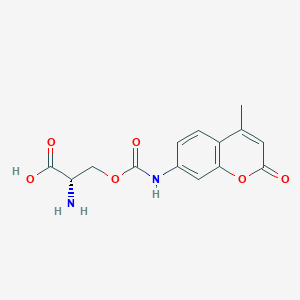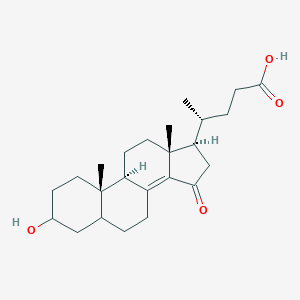
5-Amtemp-utp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amtemp-utp is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of nucleotides and is known for its ability to activate purinergic receptors.
Mécanisme D'action
The mechanism of action of 5-Amtemp-utp involves the activation of purinergic receptors, which are G protein-coupled receptors that are activated by nucleotides, such as ATP and UTP. Upon activation, purinergic receptors trigger various intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various physiological processes, such as neurotransmission, inflammation, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Amtemp-utp depend on the type of purinergic receptor that it activates. For example, activation of the P2Y1 receptor by 5-Amtemp-utp results in the release of calcium ions from intracellular stores, which leads to vasoconstriction and platelet aggregation. Activation of the P2Y2 receptor by 5-Amtemp-utp results in the release of ATP from epithelial cells, which regulates mucociliary clearance and airway hydration. Activation of the P2X7 receptor by 5-Amtemp-utp results in the formation of a membrane pore, which leads to the release of pro-inflammatory cytokines and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Amtemp-utp in lab experiments is its specificity for purinergic receptors. This allows researchers to selectively activate or inhibit purinergic receptors without affecting other signaling pathways. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using 5-Amtemp-utp is its cost, which can be prohibitively expensive for some research labs. Another limitation is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
For the study of 5-Amtemp-utp include the development of new drugs that target purinergic receptors and the study of the role of purinergic receptors in cancer.
Méthodes De Synthèse
The synthesis of 5-Amtemp-utp involves several steps, including the protection of the hydroxyl groups, the coupling of the adenine and ribose moieties, and the deprotection of the hydroxyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The purity of the compound is verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-Amtemp-utp has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been shown to activate purinergic receptors, which are involved in various physiological processes, such as neurotransmission, inflammation, and immune response. In neuroscience, 5-Amtemp-utp has been used to study the role of purinergic receptors in synaptic transmission and plasticity. In pharmacology, it has been used to develop new drugs that target purinergic receptors. In biochemistry, it has been used to study the structure and function of purinergic receptors.
Propriétés
Numéro CAS |
136134-11-7 |
|---|---|
Nom du produit |
5-Amtemp-utp |
Formule moléculaire |
C18H32N4O16P3 |
Poids moléculaire |
653.4 g/mol |
InChI |
InChI=1S/C18H32N4O16P3/c1-17(2)5-9(6-18(3,4)22(17)27)19-10-7-21(16(26)20-14(10)25)15-13(24)12(23)11(36-15)8-35-40(31,32)38-41(33,34)37-39(28,29)30/h7,9,11-13,15,19,23-24H,5-6,8H2,1-4H3,(H,31,32)(H,33,34)(H,20,25,26)(H2,28,29,30)/t11-,12-,13-,15-/m1/s1 |
Clé InChI |
PMLHCCRFARTXAS-RGCMKSIDSA-N |
SMILES isomérique |
CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
Synonymes |
5-amino-(2,2,6,6-tetramethylpiperidine-N-oxyl)uridine 5'-triphosphate 5-AmTEMP-UTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)





![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)